molecular formula C29H48O2 B15624044 Stigmasta-4,22-diene-3beta,6beta-diol

Stigmasta-4,22-diene-3beta,6beta-diol

Cat. No.: B15624044
M. Wt: 428.7 g/mol
InChI Key: YLQCVNVIULEHRQ-NDDUEHJASA-N
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Description

Stigmasta-4,22-diene-3beta,6beta-diol is a useful research compound. Its molecular formula is C29H48O2 and its molecular weight is 428.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1

InChI Key

YLQCVNVIULEHRQ-NDDUEHJASA-N

Origin of Product

United States

Foundational & Exploratory

Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Guide to Its Natural Sources, Isolation, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22-diene-3beta,6beta-diol is a naturally occurring phytosterol with potential applications in the pharmaceutical and life sciences sectors. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities, with a focus on its cytotoxic effects against cancer cell lines. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and potential signaling pathways are visualized using diagrams.

Natural Sources

This compound has been identified in the plant kingdom, with a notable source being the herbaceous plant Wedelia trilobata.[1] While research into the full spectrum of its natural distribution is ongoing, Wedelia trilobata stands out as a confirmed producer of this specific diol.

Isolation and Purification Protocols

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized methodology that can be adapted and optimized for specific laboratory conditions and the starting plant material.

General Experimental Workflow for Isolation

The overall process for isolating this compound from a plant source like Wedelia trilobata is depicted in the following workflow diagram.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Characterization start Collection of Wedelia trilobata wash Washing and Air Drying start->wash grind Grinding into Coarse Powder wash->grind extraction Soxhlet Extraction (e.g., with methanol (B129727) or ethanol) grind->extraction concentration Concentration of Crude Extract (Rotary Evaporation) extraction->concentration partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate) concentration->partition cc Column Chromatography (Silica Gel) partition->cc tlc Thin Layer Chromatography (TLC) for fraction analysis cc->tlc hplc Preparative HPLC (for final purification) tlc->hplc spectroscopy Spectroscopic Analysis (NMR, MS, IR) hplc->spectroscopy end Isolated this compound spectroscopy->end

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

This protocol provides a more detailed procedure for the isolation and purification of sterols from a plant source, which can be specifically tailored for this compound from Wedelia trilobata.

I. Plant Material Preparation and Extraction:

  • Collection and Drying: Collect fresh aerial parts of Wedelia trilobata. Wash the plant material thoroughly with water to remove any dirt and debris. Air-dry the material in the shade at room temperature for several days until it is completely dry.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Place approximately 500 g of the powdered plant material in a cellulose (B213188) thimble.

    • Perform successive extractions in a Soxhlet apparatus using solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate (B1210297), and finally methanol. Each extraction should be carried out for 24-48 hours.

    • This sequential extraction allows for the separation of compounds based on their polarity. Sterols are typically found in the less polar fractions (n-hexane and ethyl acetate).

II. Fractionation and Purification:

  • Concentration: Concentrate the n-hexane and ethyl acetate extracts separately under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry packing solvent.

    • Adsorb the concentrated n-hexane or ethyl acetate extract onto a small amount of silica gel to create a dry slurry.

    • Load the slurry onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

  • Thin Layer Chromatography (TLC) Analysis:

    • Collect fractions of the eluate (e.g., 20-50 mL each).

    • Monitor the separation of compounds by spotting the collected fractions on pre-coated silica gel TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

    • Pool the fractions that show similar TLC profiles and are suspected to contain the target sterol.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the pooled and concentrated fractions to preparative HPLC on a C18 column.

    • Use a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water in an isocratic or gradient elution mode.

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

III. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Compare the obtained spectral data with published data for this compound.

Quantitative Data

Currently, there is limited published data on the specific yield of this compound from Wedelia trilobata. However, the following table provides a general overview of sterol content in related plant species to serve as a reference for expected yields.

Plant SpeciesPlant PartExtraction MethodMajor Sterols IdentifiedTotal Sterol Yield (mg/g dry weight)Reference
Clerodendrum infortunatumLeavesSoxhlet (Petroleum Ether)β-sitosterol, Stigmasterol (B192456)Not SpecifiedN/A
Clerodendrum viscosumWhole PlantMethanol Extraction(22E,24S)-stigmasta-5,22,25-trien-3β-olNot SpecifiedN/A
Dysidea avara (Marine Sponge)Whole OrganismNot SpecifiedStigmasterolNot Specified[2]

Note: The yields of specific sterols can vary significantly based on the plant's geographical location, harvesting time, and the extraction and purification methods employed.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally similar phytosterols, such as stigmasterol and its derivatives, suggests potential cytotoxic and anticancer properties.[2][3] These compounds have been shown to induce apoptosis in cancer cells.

Potential Cytotoxic Mechanism

Based on the activity of related compounds, this compound may exert cytotoxic effects through the induction of apoptosis. A plausible signaling pathway is illustrated below.

G compound This compound cell_membrane Cancer Cell Membrane compound->cell_membrane receptor Membrane Receptor / Intracellular Target cell_membrane->receptor Interaction caspase_cascade Caspase Cascade Activation (e.g., Caspase-3, -8, -9) receptor->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis

Caption: A potential signaling pathway for the induction of apoptosis by this compound.

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The following is a standard protocol to evaluate the cytotoxic activity of this compound against a cancer cell line (e.g., HeLa or MCF-7).

I. Materials:

  • Cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

II. Procedure:

  • Cell Seeding: Seed the HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a phytosterol with a confirmed natural source in Wedelia trilobata. The isolation and purification of this compound can be achieved through standard phytochemical techniques involving extraction and chromatography. While direct evidence of its biological activity is still emerging, its structural similarity to other bioactive sterols suggests its potential as a cytotoxic agent against cancer cells. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in various cancer models, and to quantify its abundance in different natural sources. This technical guide provides a foundational framework for researchers to advance the study of this promising natural product.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Stigmasta-4,22-diene-3beta,6beta-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the recommended disposal procedures for Stigmasta-4,22-diene-3beta,6beta-diol, emphasizing laboratory safety and regulatory compliance. Due to a lack of specific public data on the disposal of this compound, the following guidelines are based on general best practices for the handling and disposal of chemical waste in a laboratory setting.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Spill Response:

  • In case of a spill, isolate the area and prevent the spread of the material.

  • Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect all contaminated materials in a sealed, properly labeled container for disposal as hazardous waste.

  • Ensure spill kits are readily available near the waste storage location.

Disposal Procedures for this compound

All chemical waste must be disposed of through your institution's hazardous waste program.[2] Never dispose of chemicals down the drain or in regular trash.[2]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is a pure solid, a solution, or mixed with other chemicals.

  • Segregate Incompatibles: Store waste containing this compound separately from incompatible materials. As a general rule, store organic compounds away from strong oxidizing agents.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a container that is chemically resistant to the waste. For solutions, ensure the container has a secure, leak-proof screw cap.[3][4] Avoid using food containers.[4]

  • Properly Label the Container: The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[4]

    • The concentration and composition if it is a mixture.

    • The associated hazards (e.g., "Caution: Chemical with Unknown Hazards").

    • The date the container was first used for waste accumulation.

Step 3: Waste Accumulation and Storage

  • Designated Storage Area: Store waste containers in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[4]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[2][4]

  • Secondary Containment: Use secondary containment trays to prevent the spread of potential leaks or spills.

Step 4: Requesting Disposal

  • Follow Institutional Procedures: Contact your institution's EH&S or hazardous waste management office to request a pickup.

  • Do Not Transport Waste: Laboratory personnel should not transport hazardous waste outside of their immediate work area.[2]

Disposal of Contaminated Materials

  • Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[2] The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[2]

  • Contaminated PPE and Labware: Disposable items such as gloves, wipes, and pipette tips that are contaminated with the compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.

Quantitative Data Summary

There is no specific quantitative data available in the public domain regarding disposal limits or environmental hazard levels for this compound. The table below summarizes its known physical and chemical properties which can inform handling and disposal decisions.

PropertyValueSource
Molecular FormulaC29H48O2[1]
Molecular Weight428.69 g/mol [1]
Density1.0 ± 0.1 g/cm³[1]
Boiling Point535.7 ± 38.0 °C at 760 mmHg[1]
Flash Point219.7 ± 21.4 °C[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedures outlined above are based on established general laboratory chemical waste management protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation and Characterization cluster_1 Container Management cluster_2 Storage and Disposal cluster_3 Special Cases A Generate Waste Containing This compound B Characterize Waste (Solid, Liquid, Mixture) A->B I Contaminated Materials (PPE, Glassware) A->I C Select Chemically Compatible Container B->C D Label Container as 'Hazardous Waste' with Full Chemical Name and Hazards C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Keep Container Securely Closed E->F G Request Waste Pickup from Institutional EH&S F->G When container is full or as per lab protocol H Waste Collected by Authorized Personnel G->H J Package and Label as Hazardous Waste I->J J->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Stigmasta-4,22-diene-3beta,6beta-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Stigmasta-4,22-diene-3beta,6beta-diol. The following procedural guidance is based on best practices for handling steroid compounds and powdered chemicals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, this guidance is based on general principles for handling similar steroid compounds. Always consult a substance-specific SDS from your supplier before handling any chemical.

I. Compound Identification and Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValue
CAS Number 167958-89-6[1][2]
Molecular Formula C29H48O2[1][2]
Molecular Weight 428.69 g/mol [1]
Appearance Solid (likely powder)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage Temperature -20°C[2]

II. Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound, particularly in its powdered form, to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecification and Use
Hand Protection Nitrile GlovesPowder-free nitrile gloves are recommended to avoid contamination.[4] For operations with a higher risk of exposure, consider double gloving.[4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
Body Protection Laboratory Coat or GownA long-sleeved lab coat or gown should be worn to protect the skin.[5] Ensure cuffs are tucked into gloves to provide a seal.
Eye and Face Protection Safety Goggles or Face ShieldUse safety goggles to protect against dust particles.[6] A face shield offers a fuller range of protection against splashes and should be used when handling solutions of the compound.[4]
Respiratory Protection N-95 or N-100 RespiratorWhen handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet, an N-95 or N-100 particle mask is recommended to prevent inhalation.[4] Surgical masks offer little to no protection from chemical exposure.[4]
Foot Protection Closed-toe ShoesAlways wear closed-toe shoes in the laboratory to protect against spills.

III. Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C Away from Incompatibles Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Ventilated Enclosure DonPPE->Weigh Prepare Prepare Solutions in Fume Hood Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose via Licensed Contractor Segregate->Dispose cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Tubes, Wipes) SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidWaste Unused/Waste Solutions LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps (Needles, Syringes) SharpsContainer Puncture-Proof Sharps Container SharpsWaste->SharpsContainer LicensedContractor Licensed Hazardous Waste Contractor SolidContainer->LicensedContractor LiquidContainer->LicensedContractor SharpsContainer->LicensedContractor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.